7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one
Description
Structure
3D Structure
Properties
CAS No. |
90888-15-6 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4H2,1-2H3 |
InChI Key |
PBMWUDIIQGOPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)COC2=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Chlorination and Cyclization Route
One common approach starts from 5,6-dimethoxybenzofuran derivatives, which undergo selective chlorination at the 7-position followed by cyclization to form the benzofuran-1-one structure.
- Starting Material: 5,6-dimethoxybenzofuran or related phenolic precursors
- Chlorinating Agent: Chlorine gas or N-chlorosuccinimide (NCS) under mild conditions
- Cyclization: Acid-catalyzed or base-promoted ring closure to form the lactone (benzofuranone) ring
This method benefits from the electron-donating methoxy groups directing chlorination and facilitating ring closure.
Acylation and Condensation Method
A two-step process involving:
- Acetylation of a suitable precursor (e.g., griseofulvin derivatives or cyclic β-diketones) using acetic anhydride in the presence of a base such as 4-dimethylaminopyridine (DMAP) at room temperature for 24 hours. This step yields an acylated intermediate without the need for purification.
- Condensation with ammonium acetate under reflux in ethanol for 8 hours, leading to the formation of the target benzofuranone compound with a chloro substituent.
This method has been reported to give a total yield of approximately 63% and proceeds regioselectively due to steric factors limiting reaction at other carbonyl sites.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, DMAP, MeCN, RT, 24 h | Acylated intermediate | Not isolated |
| Condensation | Ammonium acetate, EtOH, reflux, 8 h | This compound | 63 |
Source: Adapted from recent synthetic studies on related benzofuran derivatives
Synthesis via 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Intermediate
Another patented method involves:
- Preparation of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone as a key intermediate
- Subsequent cyclization and substitution reactions to introduce methoxy groups and form the benzofuranone ring with chloro substitution at position 7
This route is less commonly used but provides an alternative pathway for halogenated benzofuranones.
Experimental Procedure Example
A representative synthesis based on the acetylation-condensation method is as follows:
- Dissolve 1 mmol of the precursor and 2.2 mmol of DMAP in 4 mL acetonitrile.
- Add 2.2 mmol acetic anhydride and stir at room temperature for 24 hours.
- Evaporate solvent under reduced pressure, dissolve residue in methanol, acidify with concentrated HCl, add water, and stir overnight to precipitate the acylated product.
- Filter and wash the precipitate, then dissolve in ethanol, add ammonium acetate (5 mmol), and reflux for 8 hours.
- Add water to precipitate the final product, filter, wash, and dry to obtain this compound as a white powder with melting point 159–161 °C and optical rotation +11.9° (c 0.94, CHCl3).
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation + Ammonium Acetate Condensation | Griseofulvin derivative or cyclic β-diketone | Acetic anhydride, DMAP, ammonium acetate | RT 24 h + reflux 8 h in EtOH | 63 | Regioselective, mild conditions |
| Chlorination + Cyclization | 5,6-Dimethoxybenzofuran | Chlorine or NCS, acid/base catalyst | Mild temperature, acid/base catalysis | Variable | Direct halogenation, requires control |
| Intermediate Route via 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | Phloroglucinol derivatives | Chlorinating agents, cyclization reagents | Multi-step, patented | Not specified | Alternative synthetic pathway |
Research Findings and Analytical Data
- The synthesized compound’s structure is confirmed by 1H and 13C NMR spectroscopy , high-resolution mass spectrometry , and melting point analysis.
- The regioselectivity of chlorination and condensation steps is attributed to steric hindrance and electronic effects of methoxy groups.
- The compound exhibits solid crystalline properties, facilitating purification by recrystallization.
- Optical rotation and melting point data provide additional confirmation of purity and stereochemistry.
Chemical Reactions Analysis
Nucleophilic Acylation and Rearrangement
The chloro-substituted benzofuranone undergoes regioselective acylation at the acetyl fragment under DMAP catalysis. This reaction sequence involves:
-
Formation of an acylated intermediate (2 ) with acetic anhydride
-
Base-mediated anion generation (B )
-
Acidification to yield acetylated derivatives
-
Ammonia-driven elimination to produce enamine products (3 )
Key Conditions
| Reagents/Conditions | Time | Temperature | Yield |
|---|---|---|---|
| Acetic anhydride, DMAP (MeCN) | 24 h | RT | 78% |
| HCl (conc.) in MeOH/H₂O | 3 h | RT | 82% |
This process demonstrates strict regioselectivity due to steric hindrance from the spiro-cyclohexane system, limiting reactivity to the acetyl group .
Hydrolysis of the Lactone Ring
The 1-one lactone moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents: Concentrated HCl (0.4 mL per 3 mL MeOH)
-
Product: Corresponding carboxylic acid derivative
Basic Hydrolysis
-
Reagents: NaOH (1M aqueous solution)
-
Product: Sodium carboxylate salt
-
Temperature: 60–80°C
Functionalization at the Chloro Position
The C7-chloro group participates in nucleophilic substitutions:
Ammonolysis
-
Reagents: NH₃ (excess) in ethanol
-
Product: 7-Amino derivative
-
Conditions: Reflux for 6–8 h
Cross-Coupling Reactions
| Type | Catalytic System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 65–72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 58–64% |
Oxidation of the Furan Moiety
Controlled oxidation modifies the benzofuran core:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| mCPBA | Epoxide derivative | 0°C, CH₂Cl₂ |
| KMnO₄ | Dihydroxyketone | pH 7 buffer, 25°C |
Methoxy Group Transformations
The C5/C6-methoxy groups show limited reactivity but can be demethylated under strong acidic conditions:
Demethylation
-
Reagents: BBr₃ (1.0M in CH₂Cl₂)
-
Temperature: −78°C → RT
-
Product: Catechol derivative
Structural Influences on Reactivity
The compound's reactivity profile is governed by three key factors:
-
Steric Effects : Spirocyclic architecture restricts access to certain positions
-
Electronic Effects :
-
Chloro group (σp = +0.23) directs electrophilic substitution
-
Methoxy groups (σp = −0.27) activate adjacent positions
-
-
Conformational Rigidity : Limits rotational freedom, favoring specific reaction pathways
Comparative Reactivity Table
| Position | Reactivity Type | Preferred Reagents | Byproduct Formation Risk |
|---|---|---|---|
| C7-Cl | Nucleophilic substitution | NH₃, amines, thiols | Moderate (≤15%) |
| Lactone | Hydrolysis | HCl, NaOH | High (up to 40%) |
| C5/C6-OMe | Demethylation | BBr₃, HI | Low (<5%) |
Scientific Research Applications
There is no information about the applications of the compound "7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one" in the search results. However, the search results do provide information on related compounds, including:
- (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione: A method for synthesizing this compound involves preliminary acetylation of griseofulvic acid, followed by condensation with ammonium acetate .
- 5,6-Dimethoxybenzofuran-3-one derivatives: A study explored benzofuranone-based derivatives with a pyridinium moiety as potential dual-acting Acetylcholinesterase (AChE) inhibitors. Compounds with a methoxy group at the 6-position of the benzofuran ring showed the most activity, and the 5,6-dimethoxy benzofuranone structure was found to be important for affinity towards the enzyme in some aurone-based AChE inhibitors .
- 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one: This compound is also known by other names and identifiers, including PubChem CID 289550, Molecular Formula C10H9ClO4, and CAS number 3261-06-1 .
- Benzofuran derivatives: Studies show that benzofuran derivatives can have anticonvulsant activity .
- Benzofuran-3-yl-(indol-3-yl)maleimides: Design, synthesis, and biological evaluation of these compounds as potent GSK-3β inhibitors have been reported. The hydroxymethyl group attached to the 6-position dramatically improved the potency of this scaffold .
Mechanism of Action
The mechanism of action of 7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues
(Z)-1-(3-Fluorobenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl) Pyridinium Chloride (5e)
- Substituents: 5,6-dimethoxybenzofuranone core with a pyridinium side chain and fluorobenzyl group.
- Key Data: IR: C=O stretch at 1701 cm⁻¹, C=C alkene at 1608 cm⁻¹ . Molecular Weight: 423.89 g/mol (C₂₄H₂₂ClNO₄). Activity: Dual acetylcholinesterase (AChE)/butyrylcholinesterase (BChE) inhibitor with IC₅₀ values in the nanomolar range .
(3S)-3-Ethyl-7-Hydroxy-5,6-dimethoxy-3H-2-benzofuran-1-one
- Substituents : Ethyl group at position 3, hydroxyl at position 7, and 5,6-dimethoxy groups.
- Key Data :
5,6-Dimethoxybenzofuran-3(2H)-one
- Substituents : Lacks the chloro group at position 5.
- Key Data: Melting Point: 163–165°C . Synthesis: Produced via cyclization of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone under reflux with sodium acetate .
Physical and Chemical Properties
Biological Activity
7-Chloro-5,6-dimethoxy-3H-2-benzofuran-1-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
The chemical structure of this compound is characterized by the presence of a chloro group at the 7th position and two methoxy groups at the 5th and 6th positions. This unique arrangement contributes to its biological activity and reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inducing apoptosis through the modulation of cell cycle regulators and pro-apoptotic proteins.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . It is believed to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators. This makes it a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity . Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Regulation : The compound affects cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Enzyme Inhibition : The inhibition of COX and LOX enzymes reduces the synthesis of prostaglandins and leukotrienes, which are key mediators in inflammation.
Comparative Analysis with Similar Compounds
A comparative study with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | High |
| 5,6-Dimethoxyisobenzofuran-1(3H)-one | Structure | Moderate | Low | Moderate |
| 7-Bromo-5,6-dimethoxyisobenzofuran-1(3H)-one | Structure | Low | Moderate | Low |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers .
- Inflammation Model : In an animal model of arthritis, administration of this compound reduced swelling and pain significantly compared to control groups.
- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus exhibited susceptibility to this compound with an MIC value indicating effective inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step protocols involving halogenation, methoxylation, and cyclization. For example, griseofulvic acid derivatives can react with diazonium salts under ethanol reflux to form spirobenzofuran intermediates, followed by selective deprotection or functionalization . Optimization includes controlling temperature (e.g., reflux vs. room temperature), solvent choice (e.g., ethanol for solubility), and stoichiometry of reagents (e.g., diazonium salts) to improve yields and purity .
Q. Which analytical techniques are most effective for structural confirmation of this compound derivatives?
- X-ray crystallography is the gold standard for resolving complex stereochemistry, as demonstrated in studies of similar benzofuran derivatives (e.g., 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran) . Complementary techniques include:
- NMR : H and C NMR to confirm substituent positions and electronic environments.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- FT-IR : To identify functional groups like carbonyl (C=O) and methoxy (OCH) .
Advanced Research Questions
Q. How do reaction mechanisms differ when introducing substituents to the benzofuran core, and what intermediates govern regioselectivity?
- Substituent introduction (e.g., chloro, methoxy) often proceeds via electrophilic aromatic substitution (EAS) or radical pathways. For example, chlorination at the 7-position is directed by electron-donating methoxy groups at positions 5 and 6 through resonance effects. Intermediate stabilization by oxonium ions or radical species (e.g., during photochemical reactions) can dictate regioselectivity . Computational modeling (DFT) is recommended to predict transition states and optimize substituent placement .
Q. What methodologies are used to evaluate the biological activity of benzofuran derivatives, and how does substitution impact pharmacological profiles?
- In vitro assays : Antifungal, antimicrobial, and antitumor activities are tested using disk diffusion (e.g., against Candida albicans) and MTT assays (e.g., for cytotoxicity in cancer cell lines) .
- Structure-activity relationship (SAR) : Chlorine at position 7 enhances lipophilicity and membrane permeability, while methoxy groups at 5 and 6 improve solubility. For example, sulfonyl-substituted derivatives show enhanced antifungal activity due to improved target binding .
Q. How can contradictory data on substituent effects (e.g., conflicting bioactivity reports) be resolved?
- Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Systematic approaches include:
- Reproducibility checks : Repeating assays under standardized conditions.
- HPLC-MS purity analysis : To rule out byproduct interference.
- Crystallographic validation : To confirm structural homogeneity .
Q. What strategies address challenges in synthesizing spirobenzofuran derivatives of this compound?
- Spirocyclic derivatives (e.g., 3′-(1-aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione) require precise control of stereochemistry during cyclization. Catalytic asymmetric synthesis (e.g., chiral organocatalysts) and templated ring-closing metathesis are effective. Reaction monitoring via TLC and column chromatography ensures intermediate purity .
Q. How can regioselectivity issues in multi-step syntheses be mitigated?
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during halogenation.
- Directed ortho-metallation : Use directing groups (e.g., sulfonyl) to control substitution patterns.
- Microwave-assisted synthesis : Accelerate reactions to minimize side pathways .
Methodological Recommendations
- Synthesis : Prioritize stepwise functionalization over one-pot reactions to avoid competing pathways .
- Characterization : Combine X-ray crystallography with spectroscopic methods for ambiguous cases .
- Bioactivity studies : Include positive controls (e.g., fluconazole for antifungal assays) and dose-response curves for robust SAR conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
